N,O-Bis(trimethyl-d9-silyl)acetamide N,O-Bis(trimethyl-d9-silyl)acetamide
Brand Name: Vulcanchem
CAS No.: 203784-65-0
VCID: VC0026426
InChI: InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3
SMILES: CC(=N[Si](C)(C)C)O[Si](C)(C)C
Molecular Formula: C8H21NOSi2
Molecular Weight: 221.54 g/mol

N,O-Bis(trimethyl-d9-silyl)acetamide

CAS No.: 203784-65-0

Cat. No.: VC0026426

Molecular Formula: C8H21NOSi2

Molecular Weight: 221.54 g/mol

* For research use only. Not for human or veterinary use.

N,O-Bis(trimethyl-d9-silyl)acetamide - 203784-65-0

Specification

CAS No. 203784-65-0
Molecular Formula C8H21NOSi2
Molecular Weight 221.54 g/mol
IUPAC Name tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate
Standard InChI InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3
Standard InChI Key SIOVKLKJSOKLIF-WNBQGSQPSA-N
Isomeric SMILES [2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
SMILES CC(=N[Si](C)(C)C)O[Si](C)(C)C
Canonical SMILES CC(=N[Si](C)(C)C)O[Si](C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator